REACTION_SMILES
|
[CH3:1][C:2]([CH3:3])([O-:4])[CH3:5].[ClH:28].[K+:6].[Na+:30].[OH-:29].[OH2:7].[c:8]1([CH2:14][O:15][C:16](=[O:17])[N:18]2[CH2:19][CH:20]3[N:21]([CH2:22][CH2:23]2)[C:24](=[O:27])[O:25][CH2:26]3)[cH:9][cH:10][cH:11][cH:12][cH:13]1>>[c:8]1([CH2:14][O:15][C:16](=[O:17])[N:18]2[CH2:19][CH:20]([CH2:26][OH:25])[NH:21][CH2:22][CH2:23]2)[cH:9][cH:10][cH:11][cH:12][cH:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(OCc1ccccc1)N1CCN2C(=O)OCC2C1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(OCc1ccccc1)N1CCNC(CO)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][C:2]([CH3:3])([O-:4])[CH3:5].[ClH:28].[K+:6].[Na+:30].[OH-:29].[OH2:7].[c:8]1([CH2:14][O:15][C:16](=[O:17])[N:18]2[CH2:19][CH:20]3[N:21]([CH2:22][CH2:23]2)[C:24](=[O:27])[O:25][CH2:26]3)[cH:9][cH:10][cH:11][cH:12][cH:13]1>>[c:8]1([CH2:14][O:15][C:16](=[O:17])[N:18]2[CH2:19][CH:20]([CH2:26][OH:25])[NH:21][CH2:22][CH2:23]2)[cH:9][cH:10][cH:11][cH:12][cH:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(OCc1ccccc1)N1CCN2C(=O)OCC2C1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(OCc1ccccc1)N1CCNC(CO)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][C:2]([CH3:3])([O-:4])[CH3:5].[ClH:28].[K+:6].[Na+:30].[OH-:29].[OH2:7].[c:8]1([CH2:14][O:15][C:16](=[O:17])[N:18]2[CH2:19][CH:20]3[N:21]([CH2:22][CH2:23]2)[C:24](=[O:27])[O:25][CH2:26]3)[cH:9][cH:10][cH:11][cH:12][cH:13]1>>[c:8]1([CH2:14][O:15][C:16](=[O:17])[N:18]2[CH2:19][CH:20]([CH2:26][OH:25])[NH:21][CH2:22][CH2:23]2)[cH:9][cH:10][cH:11][cH:12][cH:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(OCc1ccccc1)N1CCN2C(=O)OCC2C1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(OCc1ccccc1)N1CCNC(CO)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |